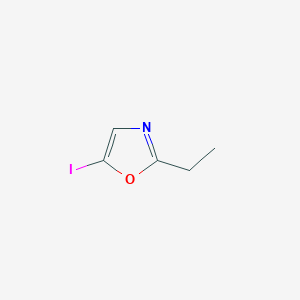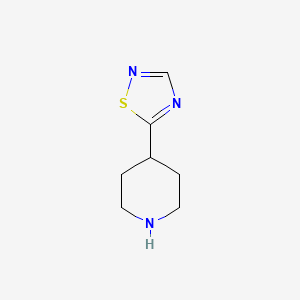
4-(1,2,4-Thiadiazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,4-Thiadiazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a thiadiazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-Thiadiazol-5-yl)piperidine typically involves the formation of the thiadiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of thiosemicarbazides with carboxylic acids under specific conditions, such as in the presence of polyphosphoric acid or phosphorus pentoxide . Another approach is the cyclization of appropriate precursors in ionic liquids or using excess phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2,4-Thiadiazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the thiadiazole ring or the piperidine ring.
Substitution: Both the thiadiazole and piperidine rings can participate in substitution reactions, where one atom or group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings .
Aplicaciones Científicas De Investigación
4-(1,2,4-Thiadiazol-5-yl)piperidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1,2,4-Thiadiazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it can disrupt DNA replication processes, making it effective against bacterial and cancer cells . Additionally, it may interact with enzymes and receptors, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocycles like:
Piperidine: A simple nitrogen-containing ring structure.
Pyridine: Another nitrogen-containing heterocycle with different properties.
Quinoline: A fused ring system with significant biological activity.
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
Pyrazole: Another nitrogen-containing heterocycle with diverse applications.
1,2,4-Triazole: Known for its antifungal and other biological activities.
Uniqueness
What sets 4-(1,2,4-Thiadiazol-5-yl)piperidine apart is its unique combination of the thiadiazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler heterocycles .
Propiedades
Fórmula molecular |
C7H11N3S |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
5-piperidin-4-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C7H11N3S/c1-3-8-4-2-6(1)7-9-5-10-11-7/h5-6,8H,1-4H2 |
Clave InChI |
SGMSDGPFDCBEGD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NC=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
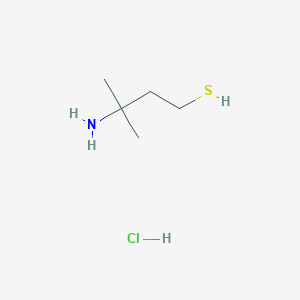
![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)
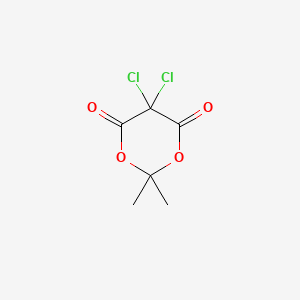
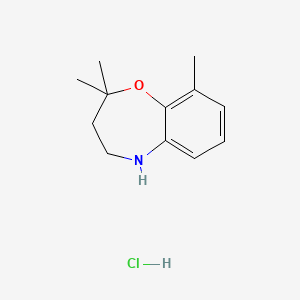
![1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]](/img/structure/B13468663.png)
![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)

![[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B13468685.png)

![tert-butyl4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B13468691.png)
![2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13468701.png)

